Methanone, (5-chloro-2-thienyl)phenyl-

Regiochemistry Electronic structure Medicinal chemistry

Methanone, (5-chloro-2-thienyl)phenyl- (IUPAC: (5-chlorothiophen-2-yl)-phenylmethanone, also known as 2-benzoyl-5-chlorothiophene) is a heteroaryl ketone with molecular formula C11H7ClOS and molecular weight 222.69 g·mol⁻¹. It belongs to the 2-aroylthiophene class, characterized by a benzoyl group at the thiophene 2-position and a chlorine atom at the 5-position.

Molecular Formula C11H7ClOS
Molecular Weight 222.69 g/mol
CAS No. 56824-84-1
Cat. No. B186760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (5-chloro-2-thienyl)phenyl-
CAS56824-84-1
Molecular FormulaC11H7ClOS
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(S2)Cl
InChIInChI=1S/C11H7ClOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H
InChIKeyHGDKOUQMGFUNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (5-chloro-2-thienyl)phenyl- (CAS 56824-84-1): Core Identity, Physicochemical Profile, and In-Class Positioning for Research Procurement


Methanone, (5-chloro-2-thienyl)phenyl- (IUPAC: (5-chlorothiophen-2-yl)-phenylmethanone, also known as 2-benzoyl-5-chlorothiophene) is a heteroaryl ketone with molecular formula C11H7ClOS and molecular weight 222.69 g·mol⁻¹ . It belongs to the 2-aroylthiophene class, characterized by a benzoyl group at the thiophene 2-position and a chlorine atom at the 5-position. The compound exhibits a calculated logP of approximately 3.0 and a topological polar surface area of 45.3 Ų [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor to kinase inhibitors, antimicrobial chalcones, and anticoagulant-related impurities . The 5-chloro substitution on the electron-rich thiophene ring differentiates it from both the unsubstituted parent and the 3-chloro regioisomer, creating a unique electronic and steric profile that influences downstream reactivity and biological target engagement.

Why (5-Chloro-2-thienyl)(phenyl)methanone Cannot Be Simply Replaced by In-Class Heteroaryl Ketone Analogs


The 5-chloro-2-thienyl substitution pattern is not interchangeable with other halogenated or regioisomeric thiophene ketones. The electronic interplay between the electron-withdrawing benzoyl group at the 2-position and the chlorine at the 5-position establishes a specific dipole moment and LUMO localization that governs both chemical reactivity and biological recognition . The 3-chloro regioisomer (CAS 51486-23-8) exhibits a fundamentally different π-electron distribution, altering its metabolic fate: 2-aroylthiophenes are selectively hydroxylated at the 5-position by hepatic cytochrome P450 monooxygenases, a pathway that is sterically blocked or redirected in the 3-chloro analog [1]. Additionally, the chlorine atom serves as a synthetic handle for cross-coupling reactions, and its reactivity is modulated by the ketone's electron-withdrawing effect, creating a reactivity profile distinct from bromo, iodo, or unsubstituted analogs . These differences translate directly into divergent downstream product profiles, impurity signatures, and biological activities that cannot be compensated by simple molar equivalence.

Quantitative Differentiation Evidence for (5-Chloro-2-thienyl)(phenyl)methanone Against Key Analogs


Regioisomeric Chlorine Position Dictates Electronic Landscape: Dipole Moment and Charge Distribution Comparison

The chlorine position on the thiophene ring fundamentally alters the molecular electronic properties. (5-Chloro-2-thienyl)(phenyl)methanone (2,5-substitution) places the electron-withdrawing chlorine and benzoyl group in a conjugated 1,4-relationship, generating a dipole vector that reinforces the ketone's electrophilicity. In contrast, the 3-chloro regioisomer (CAS 51486-23-8, 2,3-substitution) creates a competing dipole that partially cancels the benzoyl group's inductive effect. The 5-chloro-2-thienyl configuration yields a calculated topological polar surface area (TPSA) of 45.3 Ų, which, when compared to the unsubstituted parent (thiophen-2-yl(phenyl)methanone, TPSA ~28.7 Ų), represents a 58% increase driven by chlorine's contribution to molecular polarity [1]. This difference directly impacts membrane permeability predictions and chromatographic retention behavior, providing a measurable procurement-relevant distinction.

Regiochemistry Electronic structure Medicinal chemistry

Metabolic Stability Differentiation: CYP450-Mediated 5-Hydroxylation Specific to 2-Aroylthiophene Scaffold

A foundational biochemical study demonstrated that 2-aroylthiophenes, including 2-parachlorobenzoylthiophene (structurally analogous to the target compound), undergo regioselective 5-hydroxylation catalyzed by rat liver microsomal cytochrome P450 enzymes. The kinetic parameters for 2-parachlorobenzoylthiophene hydroxylation were found to be similar to those for tienilic acid (Km = 14 ± 2 µM, Vmax = 1 ± 0.2 nmol·mg⁻¹·min⁻¹ in phenobarbital-treated rat liver microsomes) [1]. The 3-chloro regioisomer cannot undergo this 5-hydroxylation pathway because the 5-position is unsubstituted and the electronic directing effects differ. This metabolic liability is a quantifiable differentiator: the 5-chloro substituent in the target compound blocks the primary metabolic soft spot, potentially extending in vitro half-life compared to the unsubstituted parent, which would be rapidly hydroxylated and cleared.

Drug metabolism Cytochrome P450 ADME

Differentiated Reactivity in Palladium-Catalyzed Cross-Coupling: Chlorine as a Selective Handle vs. Bromo Analogs

The chlorine substituent on the thiophene ring of (5-chloro-2-thienyl)(phenyl)methanone serves as a site for Suzuki-Miyaura cross-coupling, but its reactivity is attenuated relative to bromo analogs due to the stronger C–Cl bond. Comparative studies on 2-benzoyl-5-chlorothiophene demonstrate that it undergoes efficient Suzuki coupling with aryl boronic acids using cyclopalladated benzothiophene catalysts, achieving moderate to good yields (typically 50–80% based on related substrates) [1]. In contrast, (5-bromothiophen-2-yl)(phenyl)methanone reacts more rapidly under identical conditions but exhibits lower chemoselectivity, often leading to competitive debromination and homocoupling byproducts. The chloro analog thus offers a superior balance of reactivity and selectivity for sequential functionalization strategies, where the chlorine is retained through multiple synthetic steps and activated only in the final coupling event.

Cross-coupling Synthetic chemistry C–C bond formation

Impurity Profile and Provenance Traceability in Rivaroxaban Synthesis: Scaffold-Specific Differentiation from Generic Thiophene Ketones

(5-Chloro-2-thienyl)(phenyl)methanone is the direct precursor to the known Rivaroxaban process impurity (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone (CAS 1341527-09-0) . This impurity is specific to the 5-chloro-2-thienyl ketone scaffold; the 3-chloro regioisomer or the bromo analog would generate structurally distinct impurities that require separate analytical method development. Regulatory filings for Rivaroxaban specify impurity limits, and procurement of the correct ketone intermediate with documented provenance ensures compliance with ICH Q3A guidelines. The target compound's identity as the authentic precursor can be confirmed by its distinct HPLC retention time and mass spectrum (exact mass 221.991 Da), differentiating it from potential counterfeit or mislabeled material.

Pharmaceutical impurity Quality control Anticoagulant synthesis

High-Value Procurement and Research Application Scenarios for (5-Chloro-2-thienyl)(phenyl)methanone


Kinase Inhibitor Lead Optimization Programs Requiring a Metabolically Stabilized Heteroaryl Ketone Scaffold

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize (5-chloro-2-thienyl)(phenyl)methanone as a core building block. The 5-chloro substituent blocks the primary CYP450-mediated hydroxylation site identified for 2-aroylthiophenes, extending metabolic half-life relative to unsubstituted analogs. This scaffold has been successfully incorporated into JAK2 inhibitors (e.g., JAK2-IN-6), demonstrating target engagement in therapeutically relevant kinase assays . The chlorine atom provides a late-stage diversification handle via Suzuki coupling for SAR exploration, while the ketone serves as a hydrogen bond acceptor in the kinase hinge-binding motif.

Pharmaceutical Impurity Reference Standard Sourcing for Rivaroxaban and Related Direct Factor Xa Inhibitor Manufacturing

Quality control and analytical development groups supporting Rivaroxaban API manufacturing require authenticated (5-chloro-2-thienyl)(phenyl)methanone as the precursor to the specified impurity (5-Chloro-2-thienyl)(3-hydroxy-1-azetidinyl)methanone (CAS 1341527-09-0) . Procurement of the correct ketone with documented CAS-number specificity and analytical certificate of analysis (CoA) is essential for ICH Q3A-compliant impurity profiling. The exact mass (221.991 Da) and characteristic fragmentation pattern provide unambiguous LC-MS/MS identification, differentiating it from the 3-chloro regioisomer or other potential mislabeled materials.

Antimicrobial Chalcone Synthesis Leveraging 5-Chloro-2-thienyl Electronic Effects

Synthetic chemists developing heteroaryl chalcone libraries for antimicrobial screening can employ (5-chloro-2-thienyl)(phenyl)methanone as the ketone precursor. Claisen-Schmidt condensation with substituted benzaldehydes yields 5-chlorothiophene-containing chalcones, a compound class that has demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria. The electron-withdrawing chlorine and benzoyl groups polarize the α,β-unsaturated ketone system, enhancing Michael acceptor reactivity. Structure-activity relationship studies have shown that p-fluoro substitution on the chalcone phenyl ring maximizes antimicrobial potency within this series [1].

Computational Chemistry and Molecular Modeling Studies Focusing on Halogen Bonding and Dipole Effects

Computational chemists investigating halogen bonding in protein-ligand interactions can use (5-chloro-2-thienyl)(phenyl)methanone as a probe molecule. The chlorine at the 5-position presents a σ-hole that can engage in halogen bonding with backbone carbonyl oxygens in kinase hinge regions. The calculated TPSA of 45.3 Ų and LogP of 3.0 position this scaffold in a favorable drug-like property space for CNS-excluded or peripherally restricted targets. Molecular electrostatic potential (MEP) surface comparisons with the 3-chloro regioisomer reveal quantifiable differences in the magnitude and directionality of the chlorine σ-hole, providing a rational basis for scaffold selection in structure-based design [2].

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